![molecular formula C10H11N3S B7581129 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclopropyl-containing compound that has a pyrazine ring and a nitrile group. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is not fully understood. However, it is believed to inhibit the activity of specific enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It is also believed to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses in vitro. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have a neuroprotective effect. In addition, it has been shown to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile in lab experiments is its ability to inhibit the growth of cancer cells and viruses. It also has a neuroprotective effect, which makes it a potential therapeutic agent for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, its low solubility in water may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential therapeutic effect for the treatment of neurological disorders in animal models. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, its potential use in combination with other therapeutic agents should also be investigated.
Conclusion
In conclusion, 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic effect of this compound for the treatment of various diseases.
合成方法
The synthesis of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been achieved using various methods. One of the most common methods involves the reaction of 2-bromo-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with sodium cyanide in the presence of copper(I) iodide. This reaction leads to the formation of 2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile with a yield of 70-80%. Other methods include the reaction of 2-bromo-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with potassium cyanide in the presence of copper(I) iodide and the reaction of 2-chloro-1-cyclopropyl-1-(pyrazin-2-ylsulfanyl)methane with sodium cyanide in the presence of copper(I) iodide.
科学研究应用
2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile has been used in various scientific research applications. It has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antiviral agent due to its ability to inhibit the replication of viruses. In addition, it has been studied as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[1-(pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-4-3-10(1-2-10)8-14-9-7-12-5-6-13-9/h5-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRWTLUHKBRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CSC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

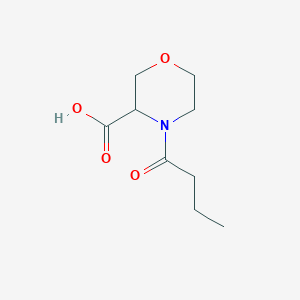
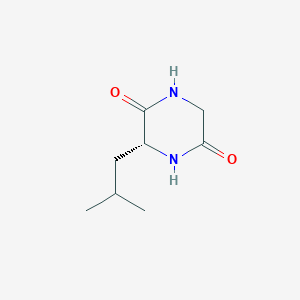
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
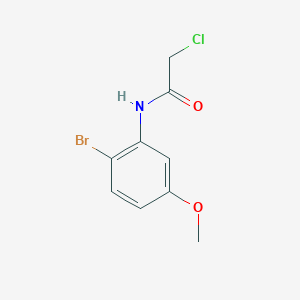
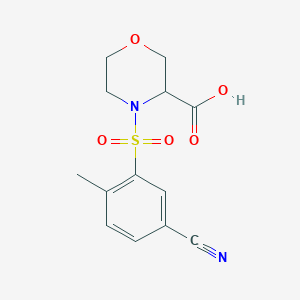
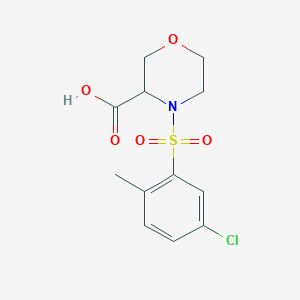
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
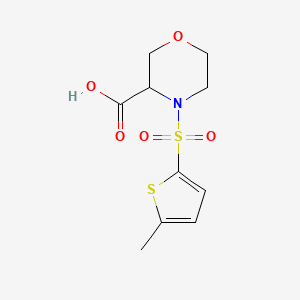
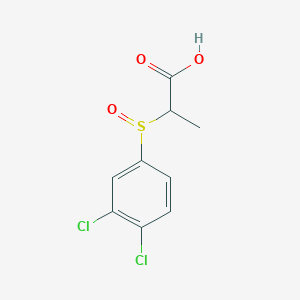
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)